(Rac)-JBJ-04-125-02 (Rac)-JBJ-04-125-02 JBJ-04-125-02 is a mutant-selective EGFR allosteric inhibitor. As a single agent, it can inhibit cell proliferation and EGFRL858R/T790M/C797S signaling in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 2140807-05-0
VCID: VC0531160
InChI: InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
SMILES: C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Molecular Formula: C29H26FN5O3S
Molecular Weight: 543.68

(Rac)-JBJ-04-125-02

CAS No.: 2140807-05-0

Cat. No.: VC0531160

Molecular Formula: C29H26FN5O3S

Molecular Weight: 543.68

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(Rac)-JBJ-04-125-02 - 2140807-05-0

Specification

CAS No. 2140807-05-0
Molecular Formula C29H26FN5O3S
Molecular Weight 543.68
IUPAC Name 2-(5-fluoro-2-hydroxyphenyl)-2-[3-oxo-5-(4-piperazin-1-ylphenyl)-1H-isoindol-2-yl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C29H26FN5O3S/c30-21-5-8-25(36)24(16-21)26(27(37)33-29-32-11-14-39-29)35-17-20-2-1-19(15-23(20)28(35)38)18-3-6-22(7-4-18)34-12-9-31-10-13-34/h1-8,11,14-16,26,31,36H,9-10,12-13,17H2,(H,32,33,37)
Standard InChI Key VHQVOTINPRYDAO-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=C(C=C2)C3=CC4=C(CN(C4=O)C(C5=C(C=CC(=C5)F)O)C(=O)NC6=NC=CS6)C=C3
Appearance Solid powder

Introduction

Chemical Properties and Structure

(Rac)-JBJ-04-125-02 is characterized by specific chemical properties that contribute to its pharmacological activity. Understanding these properties is essential for researchers working with this compound in experimental settings.

Basic Chemical Information

The compound possesses the following key chemical characteristics:

PropertyValue
CAS Number2140807-05-0
Molecular FormulaC₂₉H₂₆FN₅O₃S
Molecular Weight543.61
Purity (Commercial)≥95.85%
SMILESOc1ccc(F)cc1C(N1Cc2ccc(cc2C1=O)-c1ccc(cc1)N1CCNCC1)C(=O)Nc1nccs1

The chemical structure of (Rac)-JBJ-04-125-02 features several functional groups that contribute to its binding affinity and selectivity for mutant EGFR proteins. The presence of fluorine substituents and multiple nitrogen-containing rings enhances its pharmacokinetic properties and target specificity .

Mechanism of Action

(Rac)-JBJ-04-125-02 exhibits a unique mechanism of action compared to traditional EGFR inhibitors, which accounts for its effectiveness against resistant EGFR mutants.

Allosteric Inhibition

As an allosteric inhibitor, (Rac)-JBJ-04-125-02 binds to a site distinct from the ATP-binding pocket of EGFR . This binding mechanism allows the compound to inhibit EGFR signaling even in the presence of mutations that affect the ATP-binding site, such as the T790M gatekeeper mutation or the C797S mutation . The allosteric mechanism provides a significant advantage over first-generation and even some third-generation EGFR inhibitors that lose efficacy against these resistant mutations .

Mutant Selectivity

One of the most notable features of (Rac)-JBJ-04-125-02 is its remarkable selectivity for mutant EGFR variants. Kinome scan analysis has demonstrated excellent selectivity across the human kinome with an S-Score of 0.02, indicating minimal off-target effects . The compound specifically targets EGFR mutations such as L858R/T790M with high potency (IC50 of 0.26 nM) . Interestingly, it lacks binding affinity against deletion 19 (Del_19)-containing EGFR mutants, where the inward disposition of the αC-helix results in closure of the potential allosteric binding pocket .

Pharmacological Properties

In Vitro Studies

In cellular models, (Rac)-JBJ-04-125-02 demonstrates potent inhibition of mutant EGFR signaling and cancer cell proliferation.

Cell culture studies have shown that (Rac)-JBJ-04-125-02 effectively inhibits the growth of various cell lines harboring EGFR mutations, including:

  • Ba/F3 cells (engineered to express mutant EGFR)

  • H1975 cells (harboring EGFR L858R/T790M mutations)

  • H3255GR cells (resistant to gefitinib)

  • H3255DR cells (displaying drug resistance)

The standard methodology for evaluating its antiproliferative effects involves treating these cells with increasing concentrations of the compound for 72 hours, followed by MTS assay to assess growth inhibition .

In Vivo Studies

Building on the promising in vitro results, (Rac)-JBJ-04-125-02 has demonstrated significant efficacy in animal models of EGFR-mutant lung cancer.

In genetically engineered mouse models (GEMs) expressing EGFR L858R/T790M/C797S mutations, (Rac)-JBJ-04-125-02 exhibited dose-dependent antitumor activity . These studies typically employed dosages of 50-100 mg/kg, showing the compound's ability to inhibit EGFR L858R/T790M/C797S signaling in vivo .

Anticancer Activity

Activity Against Resistant EGFR Mutations

(Rac)-JBJ-04-125-02 demonstrates particular promise against EGFR mutations that confer resistance to existing therapies. The compound effectively inhibits:

  • EGFR L858R/T790M (common in acquired resistance to first-generation EGFR inhibitors)

  • EGFR L858R/T790M/C797S (associated with resistance to third-generation EGFR inhibitors like osimertinib)

This activity against multiple resistant mutations positions (Rac)-JBJ-04-125-02 as a potential solution for patients who have developed resistance to current standard-of-care EGFR inhibitors .

Experimental Applications

For researchers working with (Rac)-JBJ-04-125-02, understanding proper experimental conditions is essential for reliable results.

Solution Preparation

For in vitro experiments, (Rac)-JBJ-04-125-02 is typically dissolved in DMSO to create stock solutions. Based on the compound's molecular weight of 543.61, the following concentrations can be prepared:

AmountVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg1.8396 mL0.3679 mL0.184 mL
5 mg9.1978 mL1.8396 mL0.9198 mL
10 mg18.3955 mL3.6791 mL1.8396 mL

Sonication is recommended to ensure complete dissolution, particularly at higher concentrations .

Future Perspectives

Given its unique mechanism of action and promising efficacy against resistant EGFR mutations, (Rac)-JBJ-04-125-02 represents an important advance in the field of targeted cancer therapies. Several areas warrant further investigation:

Rational Combination Strategies

The demonstrated synergy with osimertinib suggests that dual targeting approaches combining allosteric and ATP-competitive EGFR inhibitors might represent a superior therapeutic strategy. Additional combination studies with different classes of anticancer agents could further elucidate optimal treatment regimens .

Structural Optimization

As a racemic mixture, (Rac)-JBJ-04-125-02 contains both enantiomers of JBJ-04-125-02. Further structural optimization studies could identify whether one enantiomer possesses superior properties or if the racemic mixture provides optimal efficacy. Such structure-activity relationship studies could lead to next-generation compounds with improved potency, selectivity, or pharmacokinetic properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator